N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, an imidazole ring, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Formation of the Imidazole Ring: The imidazole ring is usually formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The thiadiazole and imidazole intermediates are then coupled through a thioether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is studied for its potential as a ligand in coordination chemistry due to its multiple donor atoms.
Biology
Biologically, this compound is investigated for its antimicrobial and antifungal properties. The presence of both thiadiazole and imidazole rings, which are known pharmacophores, makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential as an anticancer agent. The compound’s ability to interact with DNA and proteins could lead to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
Mechanism of Action
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves interaction with biological macromolecules. The thiadiazole and imidazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can bind to proteins, inhibiting their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
The unique combination of the thiadiazole and imidazole rings in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide provides distinct electronic properties and biological activities. This makes it more versatile compared to similar compounds, which may lack one of these functional groups or have different substituents that alter their activity.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c1-14-8-6-7-11-17(14)26-18(16-9-4-3-5-10-16)12-22-21(26)28-13-19(27)23-20-25-24-15(2)29-20/h3-12H,13H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUOLQFZUFAZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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